molecular formula C9H11ClF3N B591839 (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 856645-99-3

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No. B591839
CAS RN: 856645-99-3
M. Wt: 225.639
InChI Key: JVLWNYKROJNLAS-FYZOBXCZSA-N
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Description

“®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound that is related to trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . It is also related to 4-trifluoromethyl-phenylammonium chloride (CF3-PACl), a precursor used in the preparation of perovskite-based opto-electronic systems .


Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. For instance, a CF3SO2Na-based trifluoromethylation of secondary amines has been developed, and this method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent. It has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

  • Efficient Synthesis in Painkillers : Utilized in the synthesis of selective tetrodotoxin-sensitive blockers, (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride was effectively synthesized through a bienzyme cascade system. This process involved R-ω-transaminase and alcohol dehydrogenase, achieving high product performance and enantiomeric excess of over 99.9% (Lu et al., 2022).

  • Antiamoebic Activity : In the synthesis of chalcones possessing N-substituted ethanamine, this compound played a role in creating derivatives with antiamoebic properties against Entamoeba histolytica (Zaidi et al., 2015).

Biocatalytic Production

  • Pharmaceutical Intermediate for Chemokine CCR5 Antagonist : (R)-1-(4-(Trifluoromethyl)phenyl)ethanol, closely related to (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, has been used in the biocatalytic production of a pharmaceutical intermediate for a chemokine CCR5 antagonist. The process involved recombinant Escherichia coli cells and achieved excellent enantioselectivity (Chen et al., 2019).

Enantioselective Synthesis

  • Enantioselective Synthesis of Metabolites : The enantioselective synthesis of S-γ-[(4-trifluoromethyl)phenoxy]benzenepropanamine-[3-14C] hydrochloride, an important metabolite of fluoxetine hydrochloride, utilized this compound. This process involved multiple steps, including enantioselective reduction (Wheeler, 1992).

Analgesic Activity

  • Analgesic Activity : Optically pure (S)- and (R)-1-aryl-2-phenylethylamines, synthesized using (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, showed potential in analgesic activity, demonstrating inhibition in mouse-writhing assays comparable to (-)-pentazocine hydrochloride (Takahashi et al., 1983).

properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLWNYKROJNLAS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662697
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

CAS RN

856645-99-3
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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